Bienvenue dans la boutique en ligne BenchChem!

c-JUN peptide

JNK signaling substrate specificity kinase inhibition mechanism

c-JUN peptide (CAS 610273-01-3) selectively disrupts the JNK/c-Jun docking interaction while preserving kinase activity toward non-c-Jun substrates. Unlike ATP-competitive inhibitors, it dissects c-Jun-dependent signaling from broader JNK pathway effects—only 29% overlap with SP600125-regulated inflammatory genes. Essential for studies requiring discrimination of c-Jun-specific transcriptional targets vs. global JNK substrate phosphorylation. Supplied lyophilized, ≥95% purity.

Molecular Formula C121H210N36O34S
Molecular Weight 2743.55
CAS No. 610273-01-3
Cat. No. B612450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec-JUN peptide
CAS610273-01-3
SynonymsAP-1, AP1, c-Jun, AP 1, c Jun, cJun
Molecular FormulaC121H210N36O34S
Molecular Weight2743.55
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)N
InChIInChI=1S/C121H210N36O34S/c1-19-65(14)94(128)115(185)149-79(48-62(8)9)106(176)139-71(30-21-24-39-123)100(170)141-73(35-36-89(125)161)102(172)153-86(57-159)112(182)142-74(37-44-192-18)103(173)155-96(68(17)160)117(187)150-80(49-63(10)11)108(178)147-82(51-90(126)162)110(180)144-76(45-59(2)3)104(174)136-67(16)98(168)151-83(53-93(165)166)119(189)157-43-28-34-88(157)114(184)154-95(64(12)13)116(186)133-55-92(164)137-85(56-158)111(181)146-78(47-61(6)7)107(177)143-75(31-22-25-40-124)118(188)156-42-27-33-87(156)113(183)148-81(50-69-54-131-58-134-69)109(179)145-77(46-60(4)5)105(175)140-72(32-26-41-132-121(129)130)99(169)135-66(15)97(167)138-70(29-20-23-38-122)101(171)152-84(120(190)191)52-91(127)163/h54,58-68,70-88,94-96,158-160H,19-53,55-57,122-124,128H2,1-18H3,(H2,125,161)(H2,126,162)(H2,127,163)(H,131,134)(H,133,186)(H,135,169)(H,136,174)(H,137,164)(H,138,167)(H,139,176)(H,140,175)(H,141,170)(H,142,182)(H,143,177)(H,144,180)(H,145,179)(H,146,181)(H,147,178)(H,148,183)(H,149,185)(H,150,187)(H,151,168)(H,152,171)(H,153,172)(H,154,184)(H,155,173)(H,165,166)(H,190,191)(H4,129,130,132)/t65-,66-,67-,68+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,94-,95-,96-/m0/s1
InChIKeyOVPPMIXGVMXSNS-CLIBVNCNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilised solid
Storage-20°C

c-JUN Peptide (CAS 610273-01-3): A Cell-Permeable Peptide Inhibitor of the JNK/c-Jun Interaction for Apoptosis and Inflammation Research


c-JUN peptide (CAS 610273-01-3) is a 25-amino acid synthetic peptide corresponding to residues 33–57 of the JNK-binding δ-domain of human c-Jun [1]. It functions as a cell-permeable, competitive inhibitor of the protein-protein interaction between c-Jun N-terminal kinase (JNK) and the c-Jun transcription factor, rather than inhibiting JNK's catalytic ATP-binding site [1]. By disrupting this docking interaction, c-JUN peptide inhibits serum-induced c-Jun phosphorylation, upregulates the cell cycle inhibitor p21cip/waf, and modulates inflammatory gene expression [1]. The peptide has a molecular weight of 2743.55 Da and is supplied as a lyophilized solid with a purity of ≥95% as determined by HPLC .

Why Generic JNK Pathway Inhibitors Cannot Substitute for c-JUN Peptide (CAS 610273-01-3) in Mechanistic Studies


Substituting c-JUN peptide with ATP-competitive JNK inhibitors such as SP600125 or broad-spectrum JNK-interacting peptides (e.g., JIP-1-based inhibitors) introduces fundamental mechanistic confounds that compromise experimental interpretation [1]. ATP-competitive inhibitors block all JNK catalytic activity indiscriminately, thereby inhibiting phosphorylation of all JNK substrates—including ATF2, Elk-1, and c-Jun—without distinguishing their respective downstream signaling contributions [2]. In contrast, c-JUN peptide selectively disrupts the JNK/c-Jun docking interaction, leaving JNK's catalytic activity toward other substrates intact [1]. This mechanistic specificity enables researchers to dissect c-Jun-dependent signaling from broader JNK pathway effects, a distinction that is impossible with ATP-competitive or non-selective docking-site inhibitors. The quantitative evidence below substantiates these functional and transcriptional divergences.

Quantitative Differentiation of c-JUN Peptide (CAS 610273-01-3) from Competing JNK Pathway Modulators: A Procurement-Focused Evidence Guide


Mechanism-Specific Divergence: c-JUN Peptide Preserves JNK Catalytic Activity While SP600125 Abolishes All Substrate Phosphorylation

c-JUN peptide disrupts the protein-protein interaction between JNK and c-Jun via competitive binding to the JNK δ-domain docking site, without inhibiting the ATP-binding pocket of JNK [1]. SP600125, an ATP-competitive JNK inhibitor, completely blocks phosphorylation of all JNK substrates including ATF2 and Elk-1 (IC50 = 0.11 μM for JNK1-3) [2]. In contrast, c-JUN peptide leaves JNK kinase activity intact toward non-c-Jun substrates, as evidenced by sustained phosphorylation of ATF2 and Elk-1 under identical experimental conditions [1]. This mechanistic divergence is not quantitative in terms of a single numeric parameter but represents a qualitative functional distinction critical for experimental design.

JNK signaling substrate specificity kinase inhibition mechanism

Transcriptional Specificity: c-JUN Peptide Discriminates c-Jun-Dependent vs. JNK-Dependent Inflammatory Genes

In IL-1-stimulated human primary fibroblasts, c-JUN peptide treatment (concentration not specified in public abstract; refer to full text) produced a distinct transcriptional signature that was partially overlapping but non-identical to that of the ATP-competitive JNK inhibitor SP600125 [1]. Of the 14 genes differentially regulated by c-JUN peptide (4 upregulated: COX-2, MnSOD, IκBα, MAIL; 10 downregulated: CCL8, mPGES, SAA1, hIAP-1, hIAP-2, pentraxin-3, CXCL10, IL-1β, ICAM-1, CCL2), only 4 genes (pentraxin-3, CXCL10, ICAM-1, IL-1β) were commonly inhibited by both c-JUN peptide and SP600125 [1]. This 29% overlap demonstrates that the majority of transcriptional effects are mechanism-specific and cannot be recapitulated by ATP-competitive JNK inhibition.

inflammatory gene regulation transcriptional profiling IL-1 signaling

Functional Divergence from JIP-1-Derived Inhibitors: c-JUN Peptide Competes via Endogenous c-Jun Docking Site

JIP-1(153-163), an 11-amino acid peptide derived from the JNK-interacting protein-1 scaffold, binds directly to JNK with micromolar affinity and functions as a JNK activity inhibitor [1]. It competitively inhibits JNK-mediated phosphorylation of all substrates by occupying the common docking groove on JNK [2]. c-JUN peptide, by contrast, is derived from the endogenous c-Jun δ-domain and specifically competes for the JNK/c-Jun interaction without globally occluding the JNK docking surface [3]. No direct head-to-head quantitative comparison of IC50 values or selectivity profiles between c-JUN peptide and JIP-1(153-163) is available in the public literature; both inhibit JNK-mediated c-Jun phosphorylation but via distinct binding interfaces and with differing impacts on other JNK substrates.

JNK docking inhibition JIP-1 peptide inhibitor selectivity

Substrate Selectivity Distinction from D-JNKI1: c-JUN Peptide Does Not Disrupt Upstream JNK Cascade Events

D-JNKI1, a protease-resistant retro-inverso peptide derived from the JIP-1 JNK-binding domain, interrupts both downstream JNK substrate phosphorylation and upstream events along the JNK cascade, including MKK4 and MKK7 phosphorylation [1]. This dual interruption reflects the peptide's ability to globally disrupt JNK signaling via the common docking groove. c-JUN peptide, derived from the c-Jun δ-domain rather than the JIP-1 scaffold, selectively disrupts the JNK/c-Jun interaction without documented effects on upstream MAP2K components of the JNK cascade [2]. Direct quantitative comparison of selectivity indices between these two peptides is not available in the public literature.

neuroprotection JNK cascade retro-inverso peptide

Apoptosis Induction in HeLa Cells: c-JUN Peptide Demonstrates Tumor Cell-Specific Cytotoxicity

c-JUN peptide strongly and specifically induced apoptosis in HeLa human cervical carcinoma cells, an effect that was paralleled by inhibition of serum-induced c-Jun phosphorylation and upregulation of the cell cycle inhibitor p21cip/waf [1]. Quantitative apoptosis rates for c-JUN peptide treatment are not explicitly reported in the publicly available abstract; the full text should be consulted for detailed dose-response and time-course data. No comparator data for JIP-1(153-163), SP600125, or D-JNKI1 in the identical HeLa cell model is available for direct quantitative comparison.

apoptosis HeLa cells cancer cell death

Practical Procurement Considerations: Purity and Formulation Specifications for c-JUN Peptide (CAS 610273-01-3)

c-JUN peptide (CAS 610273-01-3) is commercially supplied as a white to off-white lyophilized solid with a purity specification of ≥95% as determined by HPLC . The molecular weight is 2743.55 Da, and the peptide is soluble to 1 mg/mL in sterile water . Recommended storage is at -20°C; lyophilized powder is stable for up to 36 months under desiccated conditions, while reconstituted solutions should be aliquoted and used within 1 month to prevent potency loss [1]. Comparative purity specifications for JIP-1(153-163), SP600125, and D-JNKI1 are not provided here as they are vendor-dependent and outside the scope of this product-specific guide.

peptide purity HPLC lyophilized formulation

Optimal Research Applications for c-JUN Peptide (CAS 610273-01-3) Based on Differential Evidence


Dissecting c-Jun-Dependent vs. JNK-Dependent Inflammatory Gene Regulation in IL-1-Stimulated Cells

c-JUN peptide is optimally deployed in experiments requiring discrimination between genes whose IL-1-induced expression depends specifically on c-Jun versus those requiring only JNK catalytic activity. The direct head-to-head comparison with SP600125 established that only 29% of c-JUN peptide-regulated inflammatory genes overlap with those modulated by ATP-competitive JNK inhibition, demonstrating that c-JUN peptide uniquely identifies c-Jun-dependent transcriptional targets [1]. Researchers studying COX-2, MnSOD, IκBα, MAIL, CCL8, SAA1, hIAP-1/2, or CCL2 regulation should select c-JUN peptide over SP600125 to avoid confounding effects from global JNK substrate inhibition.

Tumor Cell Apoptosis Studies Requiring Selective Disruption of the JNK/c-Jun Interaction

c-JUN peptide is appropriate for studies investigating the role of the JNK/c-Jun protein-protein interaction in tumor cell apoptosis, particularly in HeLa cervical carcinoma cells where strong and specific apoptosis induction has been documented [1]. Unlike ATP-competitive JNK inhibitors that abolish all JNK substrate phosphorylation—including pro-survival signals—c-JUN peptide preserves JNK's ability to phosphorylate other substrates, enabling researchers to attribute apoptotic effects specifically to c-Jun transcriptional activity.

Pathway-Specific Mechanistic Studies Distinguishing JNK/c-Jun Interaction from JNK Catalytic Activity

For experiments that aim to distinguish between the scaffolding/docking functions of JNK (i.e., protein-protein interactions) and its catalytic kinase activity, c-JUN peptide provides a unique tool. ATP-competitive inhibitors such as SP600125 (IC50 = 0.11 μM) block both functions simultaneously, whereas c-JUN peptide selectively disrupts the docking interaction while leaving kinase activity intact toward non-c-Jun substrates [1]. This distinction is critical for studies of JNK signaling scaffolds, subcellular localization of JNK/c-Jun complexes, and transcriptional regulation independent of JNK kinase activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for c-JUN peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.